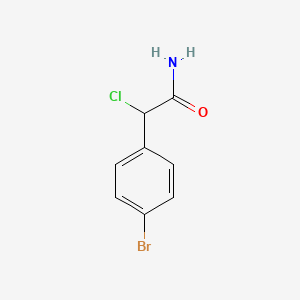
2-(4-Bromophenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-chloroacetamide is a chemical compound with the empirical formula C8H8BrNO. Its molecular weight is 214.06 . It is a derivative of phenylacetic acid, containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Bromophenyl)-2-chloroacetamide has been described in various studies. For instance, 2-(4-bromophenyl)-2-methylpropanoic acid was prepared by selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . Another study reported the synthesis of a β-ketoenol-pyrazole by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-2-chloroacetamide can be analyzed using various techniques such as crystallography, PIXEL, Hirshfeld surfaces, and QTAIM analyses . These techniques can provide insights into the intermolecular interactions that exist in the crystal structure of the compound .Chemical Reactions Analysis
Chemical reactions involving 2-(4-Bromophenyl)-2-chloroacetamide or similar compounds have been reported. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . Additionally, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .科学的研究の応用
2. Pharmacological Evaluation for Anticonvulsant Properties The pharmacological properties of 2-(4-Bromophenyl)-2-chloroacetamide derivatives, specifically in the context of anticonvulsant activity, have been explored. Studies demonstrate that certain derivatives exhibit moderate anticonvulsant activity, with the 4-bromophenyl acetamide showing pronounced efficacy. This includes extending the latency period and reducing the duration of seizures, as well as decreasing lethality in laboratory animals. These findings highlight the potential of these compounds in the development of new anticonvulsant drugs (Severina et al., 2020).
3. Spectral Analysis and Structure-Activity Relationships Detailed spectral analysis of 2-(4-Bromophenyl)-2-chloroacetamide derivatives has been conducted to understand their structure-activity relationships. Techniques like FTIR, FT-Raman, and density functional theory (DFT) studies have been utilized to analyze the vibrational modes and molecular structure. Such studies are crucial for understanding the kinetic and thermodynamic stability, as well as chemical reactivity, which are important for the development of new drugs or chemical agents (Arjunan et al., 2014).
4. Lipophilicity and Pharmacokinetics Analysis Research into the lipophilicity and pharmacokinetics of 2-(4-Bromophenyl)-2-chloroacetamide derivatives has been conducted, providing insights into their biological potential. By applying Lipinski and Ghose’s rules, these studies have shown that chloroacetamides meet the theoretical requirements for bioactive compounds. The analysis of chromatographic retention parameters has also contributed to understanding the pharmacokinetics and lipophilicity, aiding in the preclinical research of these compounds (Vastag et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLWCGJZWPBJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

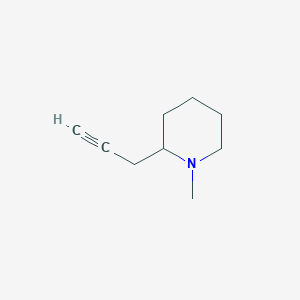
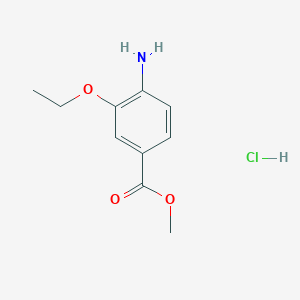
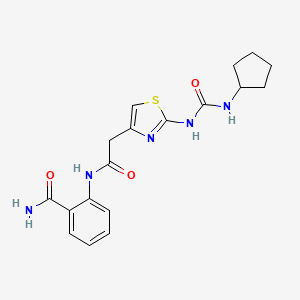
![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2736193.png)
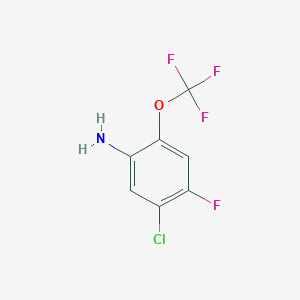
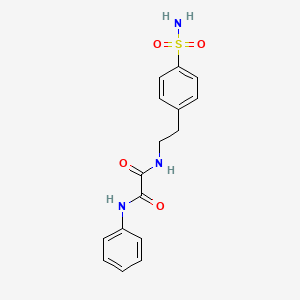
![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)

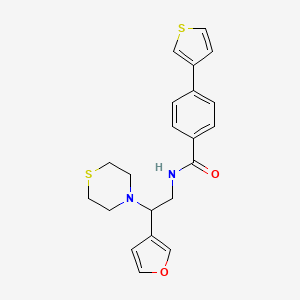
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2736203.png)

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)
